N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE

Physicochemical profiling Drug-likeness Lead optimization

This pyrazole-extended cyanoacrylamide (XLogP3-AA 4.5, TPSA 117 Ų) is an orthogonal scaffold to classical tyrphostins like AG-490, featuring a 4-nitrophenyl group that serves as a nitroreductase substrate motif for hypoxia-dependent activation studies. Its 1:5 H-bond donor-to-acceptor ratio and single amide-NH donor facilitate predictable co-crystallization. Ideal for kinase inhibitor SAR libraries, tumor-selective cytotoxin screening, and crystal engineering. Supplied via AldrichCPR—identity and purity must be independently verified by the buyer.

Molecular Formula C26H19N5O3
Molecular Weight 449.47
CAS No. 380886-13-5
Cat. No. B2634988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE
CAS380886-13-5
Molecular FormulaC26H19N5O3
Molecular Weight449.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C#N
InChIInChI=1S/C26H19N5O3/c27-16-21(26(32)28-17-19-7-3-1-4-8-19)15-22-18-30(23-9-5-2-6-10-23)29-25(22)20-11-13-24(14-12-20)31(33)34/h1-15,18H,17H2,(H,28,32)/b21-15+
InChIKeyQKTDFUUSNRRRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE (CAS 380886-13-5): Structural Identity and Procurement Baseline


N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE (CAS 380886-13-5, molecular formula C26H19N5O3, MW 449.47 g/mol) is a cyanoacrylamide derivative incorporating a 1,3-disubstituted pyrazole core bearing a 4-nitrophenyl group at position 3 and an N-benzyl amide side chain [1]. It is supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals intended for early discovery research; no vendor-collected analytical data or certificates of analysis are provided, and the buyer assumes responsibility for identity and purity confirmation . Computed physicochemical properties from PubChem include XLogP3-AA of 4.5, topological polar surface area of 117 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 6 rotatable bonds [1]. This compound shares its N-benzyl-2-cyanoacrylamide scaffold with the well-characterized tyrphostin inhibitor AG-490 but replaces the 3,4-dihydroxyphenyl moiety with a 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl group, representing a significant structural departure from classical tyrphostin pharmacophores [2].

Why N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE Cannot Be Replaced by In-Class Cyanoacrylamide Analogs


The cyanoacrylamide class encompasses compounds with highly divergent biological profiles driven by the aryl/heteroaryl substituent at the 3-position of the acrylamide [1]. The well-known analog AG-490 (N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide) is a potent EGFR/JAK2 inhibitor with IC50 values of 0.1 µM and ~10 µM respectively, activity that is critically dependent on the catechol moiety for kinase ATP-pocket binding [2]. Replacement of the 3,4-dihydroxyphenyl group with a 1-phenyl-3-(4-nitrophenyl)pyrazol-4-yl moiety—as in the target compound—introduces a substantially larger, more lipophilic, and electronically distinct heteroaromatic system (XLogP3-AA 4.5 vs. 1.8 for AG-490) [3]. This structural divergence is predicted to abolish canonical EGFR/JAK2 binding while potentially conferring affinity for alternative targets, as demonstrated by related pyrazole-containing cyanoacrylamides that show preferential STAT1 and KRAS pathway modulation rather than direct kinase inhibition [4]. Generic substitution with AG-490 or other non-pyrazole cyanoacrylamides would therefore target an entirely different biological space and cannot serve as a drop-in replacement for structure-activity relationship (SAR) studies or screening campaigns focused on pyrazole-bearing chemotypes.

Quantitative Differentiation Evidence for N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE Against Key Comparators


Physicochemical Property Divergence from the Closest Pharmacological Analog AG-490 (Tyrphostin B42)

The target compound differs fundamentally from AG-490 (N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)acrylamide) in computed lipophilicity and polar surface area, parameters that govern membrane permeability, solubility, and off-target binding promiscuity [1]. While AG-490 possesses a catechol moiety that contributes to its sub-micromolar EGFR inhibition, the target compound replaces this with a 1-phenyl-3-(4-nitrophenyl)pyrazole system, resulting in substantially higher predicted lipophilicity and altered hydrogen-bonding capacity [2]. These differences have direct consequences for cell permeability, metabolic stability, and target engagement profiles, making the target compound a distinct chemical probe rather than a functional substitute for AG-490 [3].

Physicochemical profiling Drug-likeness Lead optimization Kinase inhibitor design

Topological Polar Surface Area Differential as a Predictor of Oral Bioavailability and Blood-Brain Barrier Penetration Relative to AG-490

The computed topological polar surface area (TPSA) of the target compound is 117 Ų, compared to 93 Ų for AG-490 [1]. TPSA is a critical determinant of oral absorption (compounds with TPSA <140 Ų are generally well-absorbed) and blood-brain barrier penetration (compounds with TPSA <90 Ų are considered CNS-penetrant) [2]. The target compound exceeds the 90 Ų threshold, predicting restricted CNS penetration compared to AG-490, which falls just above this boundary. Furthermore, the nitro group on the phenyl ring of the pyrazole contributes additional polar surface area and introduces a potential bioreductive liability not present in AG-490's catechol system [3].

ADME prediction Blood-brain barrier Oral bioavailability CNS drug design

Structural Differentiation from the Closest Sigma-Aldrich AldrichCPR Analog: N-Allyl vs. N-Benzyl Substitution at the Acrylamide Terminus

Within the Sigma-Aldrich AldrichCPR collection, the closest available structural analog is N-ALLYL-2-CYANO-3-(3-(4-METHOXY-3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE (SALOR-INT L470406-1EA) . This comparator differs from the target compound at two positions: (a) the N-benzyl amide is replaced with an N-allyl amide, and (b) the 4-nitrophenyl group is replaced with a 4-methoxy-3-nitrophenyl group. The N-benzyl group of the target compound provides a larger, aromatic hydrophobic surface for potential π-stacking interactions with protein targets compared to the smaller, flexible allyl group. Additionally, the N-allyl analog introduces a terminal alkene susceptible to metabolic epoxidation or conjugate addition, whereas the benzyl group is comparatively metabolically stable [1]. The divergent nitrophenyl substitution pattern (4-NO2 vs. 4-OMe-3-NO2) further alters the electron density on the pyrazole ring, potentially tuning the reactivity of the α,β-unsaturated cyanoacrylamide as a Michael acceptor [2].

Chemical library design SAR exploration Covalent inhibitor screening Medicinal chemistry

Class-Level Cytotoxicity Inference from Published Pyrazole-Containing Cyanoacrylamide Series Against Prostate and Breast Carcinoma Cell Lines

Although no direct cytotoxicity data exist for the target compound, the structurally related cyanoacrylamide-pyrazole series reported by Sroor et al. (2023) provides class-level benchmarking [1]. In that series, the most potent compound (5f) exhibited an IC50 of 11.7 µM against PC3 prostate carcinoma cells, surpassing the reference drug doxorubicin (IC50 = 43.8 µM) by 3.7-fold [1]. Compound 5i (IC50 = 66.8 µM) showed preferential binding to KRAS (docking energy score −30.4 kcal/mol vs. −24.9 kcal/mol for standard ligand) [1]. Critically, these compounds carry a tetrahydrobenzo[b]thiophene amide side chain rather than the N-benzyl group of the target compound, meaning the target compound's N-benzyl substituent represents an unexplored vector within this chemotype. qRT-PCR analysis confirmed that compounds 5f and 5i significantly down-regulated KRAS and SMAD gene expression in PC3 cells relative to untreated controls [2].

Anticancer screening Cytotoxicity Prostate cancer Breast cancer Pyrazole SAR

Hydrogen Bond Donor Capacity Differentiation Enables Distinct Supramolecular Recognition and Crystal Engineering Applications

The target compound possesses a single hydrogen bond donor (the secondary amide NH) and 5 hydrogen bond acceptors (nitro oxygens, amide carbonyl, cyano nitrogen, pyrazole nitrogens), yielding a donor/acceptor ratio of 1:5 [1]. This is distinct from AG-490, which has 3 H-bond donors (amide NH + two catechol OH groups) and 4 acceptors (ratio 3:4) [2]. The reduced donor count in the target compound limits its capacity to act as a hydrogen bond donor in supramolecular synthons, favoring acceptor-dominated interactions. This property is relevant for co-crystal screening campaigns where the compound's predictable hydrogen-bonding pattern—driven by the robust amide-amide homosynthon—can be exploited for designing multi-component crystalline materials with tailored solubility or stability profiles [3].

Crystal engineering Supramolecular chemistry Hydrogen bonding Co-crystal design

Nitroaromatic Pharmacophore as a Distinct Bioreductive Handle Absent in Non-Nitro Cyanoacrylamide Comparators

The presence of a 4-nitrophenyl substituent on the pyrazole ring endows the target compound with a nitroaromatic functional group that is absent in the non-nitro cyanoacrylamide comparator series reported by Sroor et al. (compounds 5a-5i, all of which lack nitro groups) [1]. Nitroaromatic compounds are established substrates for nitroreductase enzymes, which are overexpressed in hypoxic tumor microenvironments, enabling bioreductive activation to cytotoxic species [2]. The nitrophenyl-acrylamide patent landscape (e.g., EP4323329A1, Brown University) explicitly claims nitrophenyl-acrylamides for glioblastoma treatment, exploiting this hypoxia-dependent activation mechanism [3]. While the target compound is not directly exemplified in this patent, its structural compliance with the nitrophenyl-acrylamide Markush formula places it within the patent's claimed chemical space, suggesting potential for bioreductive applications not accessible to non-nitro analogs [3].

Bioreductive prodrugs Hypoxia-activated therapy Nitroreductase Tumor microenvironment

Optimal Research and Procurement Application Scenarios for N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE Based on Differential Evidence


Chemical Probe for Pyrazole-Kinase SAR Libraries Distinct from Classical Tyrphostin Chemotypes

As established in Section 3, Evidence Item 1, the target compound's XLogP3-AA of 4.5 diverges by 2.7 log units from AG-490 (1.8), predicting fundamentally different cellular permeability and protein binding characteristics [1]. For kinase inhibitor discovery groups building focused libraries, this compound serves as a pyrazole-extended scaffold that explores chemical space orthogonal to the well-characterized tyrphostin family. Unlike AG-490, which binds the EGFR/JAK2 ATP pocket through its catechol moiety, the pyrazole-nitrophenyl system is predicted to engage different kinase domains—as supported by the class-level finding that related pyrazole-cyanoacrylamides bind STAT1 and KRAS rather than canonical tyrosine kinases [2]. Procurement of this compound enables direct experimental testing of whether N-benzyl-cyanoacrylamide-pyrazole hybrids retain or redirect the kinase inhibitory activity of the tyrphostin core.

Hypoxia-Activated Prodrug Screening Leveraging the 4-Nitrophenyl Bioreductive Handle

Evidence Item 6 demonstrates that the 4-nitrophenyl substituent provides a nitroreductase substrate motif absent in all non-nitro pyrazole-cyanoacrylamide analogs reported to date [3]. The patent landscape (EP4323329A1) explicitly claims nitrophenyl-acrylamides for glioblastoma therapy based on hypoxia-dependent activation [4]. For academic or biotech groups screening for tumor-selective cytotoxins, this compound offers a structurally characterized entry point for evaluating whether pyrazole-bearing nitrophenyl-acrylamides undergo enzymatic nitroreduction under hypoxic conditions. Its TPSA of 117 Ų (Section 3, Evidence Item 2) predicts restricted passive blood-brain barrier penetration, suggesting preferential peripheral tumor targeting unless active transport mechanisms are engaged—a testable hypothesis for glioblastoma vs. peripheral tumor selectivity studies [5].

Solid-State and Co-Crystal Engineering Exploiting Defined Hydrogen-Bonding Architecture

As quantified in Evidence Item 5, the target compound presents a 1:5 hydrogen bond donor-to-acceptor ratio, creating an acceptor-dominated interaction landscape suitable for co-crystallization with complementary donor-rich coformers [6]. The single amide NH donor enables predictable amide-amide homosynthon formation, while the five acceptor sites (nitro, cyano, pyrazole nitrogens, amide carbonyl) provide multiple interaction points for crystal engineering [7]. This differentiates the compound from AG-490 (3:4 donor/acceptor ratio), which preferentially forms catechol-mediated hydrogen-bonded networks. For pharmaceutical materials science groups, this compound offers a distinct supramolecular tecton for designing multi-component crystals with tailored solubility or stability without the complicating effect of multiple competing donor sites.

Intermediate for Diversifiable Cyanoacrylamide-Pyrazole Scaffold Synthesis

The N-benzyl-2-cyanoacrylamide framework contains a conjugated α,β-unsaturated nitrile system that is amenable to further synthetic elaboration, including nucleophilic additions, cycloadditions, and reduction reactions [8]. The 4-nitrophenyl group can be selectively reduced to a 4-aminophenyl group under controlled conditions, generating a primary aromatic amine handle for subsequent amide coupling, sulfonamide formation, or diazotization chemistry. This synthetic versatility, combined with the pyrazole core that can undergo electrophilic substitution or N-functionalization, makes the compound a valuable diversification intermediate for constructing larger pyrazole-cyanoacrylamide screening libraries. Sigma-Aldrich's AldrichCPR availability ensures reliable sourcing for iterative SAR studies, albeit with the caveat that no vendor analytical data is provided and users must independently verify identity and purity .

Quote Request

Request a Quote for N-BENZYL-2-CYANO-3-(3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)ACRYLAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.